REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[C:3]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10]C)=[O:9])=[O:4].O.[OH-].[Li+]>O1CCCC1.O>[CH3:1][N:2]([CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[C:3]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9])=[O:4] |f:1.2.3,4.5|
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Name
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|
Quantity
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4.4 g
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Type
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reactant
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Smiles
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CN(C(=O)C=1C=C(C(=O)OC)C=CC1)CCN1CCOCC1
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Name
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lithium hydroxide hydrate
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Quantity
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1.77 g
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Type
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reactant
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Smiles
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O.[OH-].[Li+]
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1.O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 1 h at 25° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 100-mL round-bottom flask, was placed
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The resulting solution was diluted with 10 mL of water
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Type
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WASH
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Details
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The resulting mixture was washed with 2×30 mL of ethyl acetate
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Type
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CONCENTRATION
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Details
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The aqueous layers were concentrated under vacuum
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Type
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WASH
|
Details
|
eluted with ethyl acetate:methanol (4:1)
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Type
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CUSTOM
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Details
|
This resulted in 2.7 g (65%) of 3-(methyl(2-morpholinoethyl)carbamoyl)benzoic acid as a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)C=1C=C(C(=O)O)C=CC1)CCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |